Carbanide;cyclopentane;ethynylcyclopentane;iron(2+)
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Overview
Description
It consists of a ferrocene moiety, which is a sandwich complex of iron between two cyclopentadienyl rings, and an ethynyl group attached to one of the cyclopentadienyl rings . This compound is known for its unique electronic and structural properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Ethynylferrocene can be synthesized through several methods. One common synthetic route involves the conversion of acetylferrocene to (2-formyl-1-chlorovinyl)ferrocene, followed by a reaction with a base to yield ethynylferrocene . The detailed procedure includes the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride, followed by neutralization and extraction steps . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethynylferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: For example, the reaction with arenesulphenyl chlorides leads to the substitution of the acetylenic proton, forming compounds such as FcC≡CSAr and FcCCl=CHSAr.
Addition Reactions: Ethynylferrocene can add to transition-metal complexes, forming 18-electron complexes with regio- and stereoselective insertion into metal-ligand bonds.
Oxidation and Reduction: The ferrocene moiety can undergo redox reactions, which are utilized in various electrochemical applications.
Common reagents used in these reactions include arenesulphenyl chlorides, transition-metal complexes, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethynylferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethynylferrocene involves its ability to undergo redox reactions due to the ferrocene moiety. This redox activity is crucial for its applications in electrochemical sensors and catalysis . The ethynyl group allows for further functionalization and interaction with various molecular targets, enhancing its versatility in different applications.
Comparison with Similar Compounds
Ethynylferrocene can be compared with other ferrocene derivatives such as:
Vinylferrocene: Similar to ethynylferrocene but with a vinyl group instead of an ethynyl group.
Ferrocenylmethylamine: Contains a methylamine group attached to the ferrocene moiety.
Ferrocenylcarboxylic Acid: Features a carboxylic acid group attached to the ferrocene.
Ethynylferrocene is unique due to the presence of the ethynyl group, which provides additional reactivity and functionalization options compared to other ferrocene derivatives .
Properties
Molecular Formula |
C14H26Fe |
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Molecular Weight |
250.20 g/mol |
IUPAC Name |
carbanide;cyclopentane;ethynylcyclopentane;iron(2+) |
InChI |
InChI=1S/C7H10.C5H10.2CH3.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;;;/h1,7H,3-6H2;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
XPDZOZFLVOSCJV-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C#CC1CCCC1.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
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